1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci
Description
This compound is a Boc-protected piperidine derivative featuring a carboxylic acid group at the 4-position and a 2-(trifluoromethyl)phenyl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes . This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-8-17(9-11-22,14(23)24)12-6-4-5-7-13(12)18(19,20)21/h4-7H,8-11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZGDYNTTYYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Boc Group Deprotection
The Boc group serves as a temporary protective moiety for the piperidine nitrogen, enabling selective functionalization. Deprotection typically occurs under acidic conditions:
The Boc group’s stability allows orthogonal protection strategies during multi-step syntheses, particularly in peptide coupling or heterocycle formation .
Carboxylic Acid Reactivity
The carboxylic acid group participates in classical transformations:
Esterification and Amidation
These reactions enable the introduction of lipophilic or targeting groups for drug discovery .
Decarboxylation
Under basic conditions (e.g., NaOH) or thermal treatment (>200°C), decarboxylation yields 4-[2-(trifluoromethyl)phenyl]piperidine derivatives, though this pathway is less common due to competing Boc deprotection.
Trifluoromethylphenyl Substituent Reactivity
The 2-(trifluoromethyl)phenyl group influences electronic and steric properties:
Halogenation and Cross-Coupling
While direct functionalization of the CF₃ group is rare, its electron-withdrawing nature activates the aromatic ring for:
-
Electrophilic substitution : Nitration or sulfonation at meta/para positions relative to CF₃ .
-
Suzuki-Miyaura coupling : Requires halogenation at the phenyl ring (e.g., bromination) followed by Pd-catalyzed coupling .
Piperidine Ring Modifications
The piperidine core undergoes selective transformations:
| Reaction | Reagents | Products |
|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium derivatives |
| Ring-opening | H₂O₂/HCl (acidic hydrolysis) | Linear diamines |
Pharmacological Relevance
The compound’s trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates. For example:
-
Antiviral agents : Analogous structures inhibit viral proteases via hydrophobic interactions .
-
Kinase inhibitors : The CF₃ group improves selectivity by occupying hydrophobic pockets .
Reaction Optimization Considerations
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(tert-butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid is , and it features a piperidine ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.
Medicinal Chemistry Applications
1. Anticancer Research
Research has highlighted the potential of this compound as a scaffold for developing inhibitors targeting specific proteins involved in cancer progression. For instance, compounds derived from similar piperidine structures have been explored for their ability to inhibit polo-like kinase 1 (Plk1), a critical regulator of mitosis in cancer cells. By modifying the piperidine core, researchers have aimed to create selective inhibitors that minimize off-target effects while effectively inducing apoptosis in cancer cells .
2. Drug Design and Development
The incorporation of the trifluoromethyl group is a common strategy in drug design due to its influence on pharmacokinetic properties. This compound has been investigated as part of larger studies focusing on the synthesis of novel drugs with improved efficacy and reduced side effects. For example, derivatives of this compound have been evaluated for their activity against various biological targets, including serine peptidases and chemokine receptors .
Case Studies
Case Study 1: Inhibitors of Polo-like Kinase 1
In a study aimed at identifying new inhibitors for Plk1, researchers synthesized derivatives based on the piperidine structure, including 1-(tert-butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid. These compounds were tested for their ability to disrupt protein-protein interactions critical for mitotic progression. The results indicated that specific modifications to the piperidine core could enhance inhibitory activity while reducing cytotoxicity .
Case Study 2: Synthesis of Trifluoromethyl-containing Drugs
A comprehensive review highlighted several FDA-approved drugs containing trifluoromethyl groups, emphasizing their role in enhancing drug-like properties. The synthesis pathways often involve intermediates similar to 1-(tert-butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid, illustrating its relevance in developing effective pharmaceutical agents .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Positional Isomers of Trifluoromethylphenyl Substituents
- 4-(Trifluoromethyl)phenyl Analog ():
The para-substituted trifluoromethyl group reduces steric hindrance compared to the ortho-substituted variant. This configuration enhances π-π stacking interactions in receptor binding, making it favorable for kinase inhibitors . - 3-(Trifluoromethyl)phenyl Analog ():
Meta-substitution balances electronic withdrawal and steric effects, often improving metabolic stability in drug candidates .
Halogen-Substituted Analogs
Aliphatic vs. Aromatic Substituents
- Allyl-Substituted Piperidine ():
The allyl group introduces conformational flexibility and aliphatic hydrophobicity, which may improve blood-brain barrier penetration but reduce target specificity .
Functional Group Variations
- Sulfonyl and Methoxycarbonylamino Derivatives (): These groups improve water solubility (e.g., sulfonyl derivatives with logS ≈ -3.5 vs. -4.2 for the target compound) but may introduce metabolic liabilities, such as susceptibility to esterase cleavage .
- Carboxylic Acid Ester Analogs ():
Esters (e.g., methyl or tert-butyl esters) are often used as prodrugs to enhance bioavailability, whereas the free carboxylic acid in the target compound facilitates salt formation for crystallinity .
Stability and Handling
- The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), requiring controlled deprotection .
- Safety data for analogs indicate hazards such as acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating PPE during handling .
Pharmaceutical Relevance
- CNS Drug Candidates : The ortho-trifluoromethyl group enhances binding to serotonin receptors (5-HT₆) compared to para-substituted analogs .
- Enzyme Inhibitors : The carboxylic acid moiety chelates metal ions in metalloenzymes (e.g., MMP-9), with IC₅₀ values in the low micromolar range .
Comparative Performance Table
Biological Activity
1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid (CAS No. 1211534-42-7) is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological profile of compounds, affecting their interaction with biological targets.
Chemical Structure
The molecular formula of this compound is C12H18F3NO4, featuring a piperidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl phenyl moiety. This unique structure contributes to its biological activity.
The biological activity of 1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in inhibiting specific enzymes and receptors.
In Vitro Studies
Recent studies have demonstrated the compound's inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting the uptake of serotonin (5-HT), which is crucial for mood regulation and has implications in treating depression and anxiety disorders .
Table 1: Summary of In Vitro Biological Activities
| Activity Type | Target Enzyme/Pathway | Result | Reference |
|---|---|---|---|
| Serotonin Uptake Inhibition | 5-HT Transporter | IC50 = 45 µM | |
| Enzyme Inhibition | Cyclic Carbamate Hydrolysis | Significant inhibition observed |
Case Studies
- Antidepressant Potential : A study explored the antidepressant-like effects of compounds containing the trifluoromethyl group, including derivatives similar to 1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid. These compounds exhibited enhanced activity in behavioral models indicative of antidepressant effects, suggesting a potential therapeutic application in mood disorders .
- Analgesic Activity : Another investigation into related piperidine derivatives showed that modifications at the para position with trifluoromethyl groups significantly increased analgesic properties in animal models. This suggests that similar modifications in our compound may yield beneficial effects for pain management .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics, with moderate half-lives allowing for effective dosing regimens .
Table 2: Pharmacokinetic Properties of Related Compounds
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (recommended range: 0–25°C for Boc-protection steps), solvent selection (e.g., dichloromethane or THF for intermediate steps), and stoichiometric ratios (e.g., 1.2 equivalents of trifluoromethylphenyl reagents to minimize side products). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical . Monitoring by TLC and intermediate characterization using H NMR ensures reaction progress .
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the piperidine ring, Boc group, and trifluoromethylphenyl substitution patterns. Key signals include δ 1.4 ppm (Boc tert-butyl) and δ 7.4–7.8 ppm (aromatic protons) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion verification (e.g., [M+H] at m/z 400.1523) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H335 hazard) .
- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can contradictory reactivity data in different studies be resolved?
- Methodological Answer : Discrepancies often arise from substituent effects (e.g., electron-withdrawing trifluoromethyl groups altering piperidine ring reactivity). Systematic studies using kinetic profiling (e.g., variable-temperature NMR) and computational modeling (DFT calculations for transition states) can clarify mechanisms . Cross-validation with analogs (e.g., replacing trifluoromethyl with methyl groups) isolates electronic vs. steric effects .
Q. What strategies are effective for studying its biological interactions?
- Methodological Answer :
- In Vitro Assays : Radioligand binding assays (e.g., H-labeled derivatives) to screen for receptor affinity (e.g., GPCR targets) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450-mediated degradation .
- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., replacing carboxylic acid with amides) and compare IC values in target assays .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodological Answer : Use tools like SwissADME or Schrödinger’s QikProp to calculate logP (lipophilicity), BBB permeability, and metabolic sites. Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., enzymes with hydrophobic active sites accommodating the trifluoromethyl group) . Validate predictions with experimental LogD (octanol/water partitioning) and plasma protein binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
